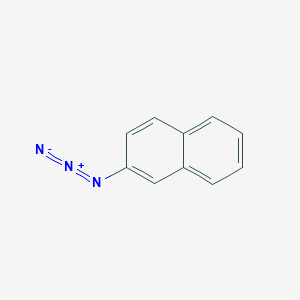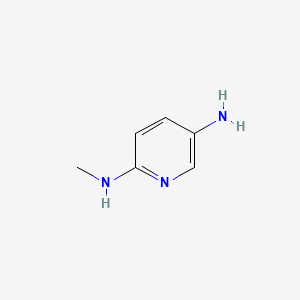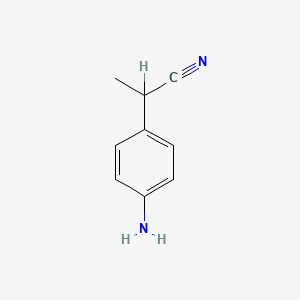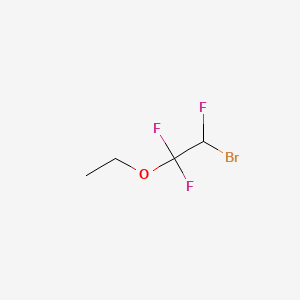
2-Bromo-1,1,2-trifluoroethyl ethyl ether
Vue d'ensemble
Description
2-Bromo-1,1,2-trifluoroethyl ethyl ether is a chemical compound with the molecular formula C4H6BrF3O and a molecular weight of 206.99 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,1,2-trifluoroethyl ethyl ether consists of a bromine atom and a trifluoroethyl group attached to an ethyl ether group . This structure can be further analyzed using various spectroscopic techniques to determine the exact arrangement of atoms and bonds within the molecule.Physical And Chemical Properties Analysis
2-Bromo-1,1,2-trifluoroethyl ethyl ether has a boiling point of 116°C and an estimated density of 1.6150 . Its refractive index is estimated to be 1.4000 . These properties can influence how the compound behaves in different environments and how it interacts with other substances.Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Esters and Acetals : 2-Bromo-1,1,2-trifluoroethyl ethyl ether is involved in the synthesis of various esters and acetals. For instance, it is used in the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative through the oxidation of corresponding acetals (Molines & Wakselman, 1987). Also, it participates in reactions leading to the formation of 1-substituted trans-1-bromo-2-ethoxycyclopropanes (Morizawa et al., 1984).
Reactions with Lewis Acids : This compound reacts with Lewis acids like boron trifluoride etherate and aluminum chloride, resulting in the formation of various fluorinated compounds and acyl halides (Hudlický, 1985).
Synthesis of Propenal Derivatives : The compound is utilized in the synthesis of 2-substituted propenal diethyl acetal derivatives, showcasing its versatility in creating diverse chemical structures (Shostakovskii et al., 1963).
Physical and Chemical Properties
Vapor Pressure and Density Measurements : The vapor pressures, densities, and refractive indices of 2-Bromo-1,1,2-trifluoroethyl ethyl ether have been studied, which are critical in understanding its behavior in various applications (Aim et al., 1983).
Thermal Stability and Decomposition : The thermal stability of alkyl 2-chloro-1,1,2-trifluoroethyl ethers, closely related to 2-Bromo-1,1,2-trifluoroethyl ethyl ether, has been investigated to understand their behavior under various temperatures and conditions (Poŝta et al., 1989).
Application in Organic Synthesis
Synthesis of β-Sinensal and Jasmonoids : The compound is involved in the synthesis of important organic molecules like β-sinensal and jasmonoids, indicating its application in the synthesis of natural products and bioactive compounds (Morizawa et al., 1984).
Application in Radical Reactions : It plays a significant role in radical reactions for the synthesis of difluoro or monofluoroacetyl-substituted acetals, demonstrating its utility in advanced organic synthesis techniques (Kondratov et al., 2015).
Electrochemistry and Polymerization
Use in Lithium/Sulfur Batteries : The fluorinated ether of ethyl 1,1,2,2-tetrafluoroethyl ether, a similar compound, is used as an electrolyte solvent in lithium/sulfur batteries, indicating the potential application of 2-Bromo-1,1,2-trifluoroethyl ethyl ether in advanced battery technologies (Lu et al., 2015).
Polymer Synthesis : It finds application in the synthesis of thermally responsive polymers with oligo(ethylene oxide) units, showcasing its role in the development of new polymeric materials (Yamamoto & Matyjaszewski, 2008).
Propriétés
IUPAC Name |
2-bromo-1-ethoxy-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNFRVXKGJVWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958975 | |
| Record name | 2-Bromo-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,2-trifluoroethyl ethyl ether | |
CAS RN |
380-78-9 | |
| Record name | 2-Bromo-1,1,2-trifluoroethyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



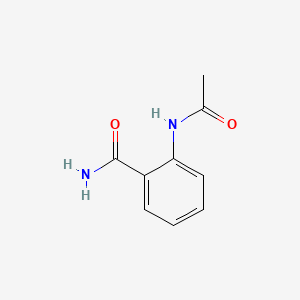
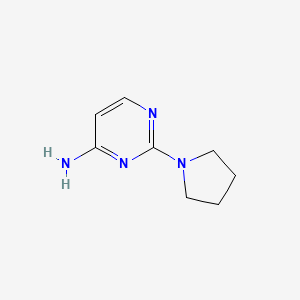
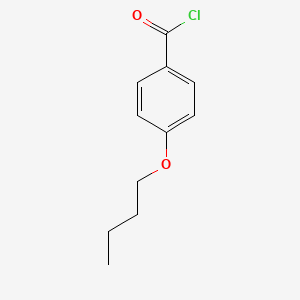
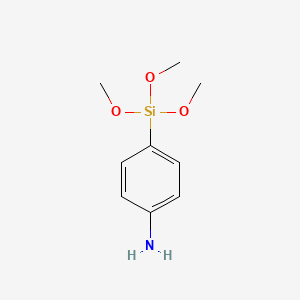
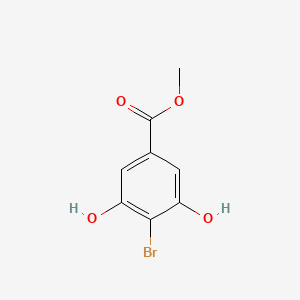
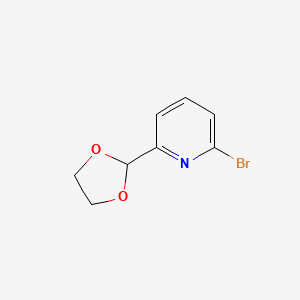
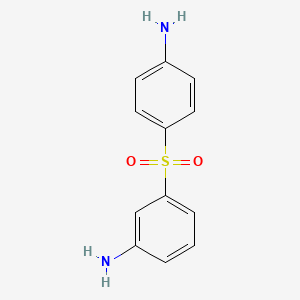
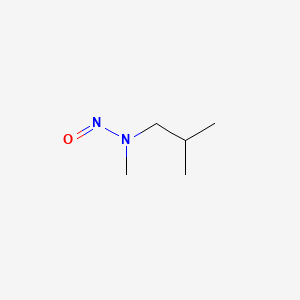
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
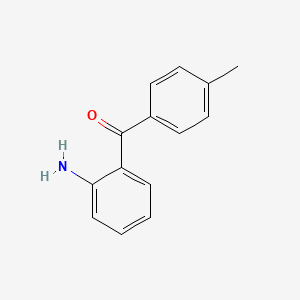
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
